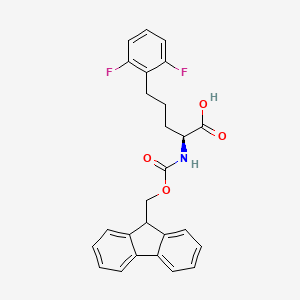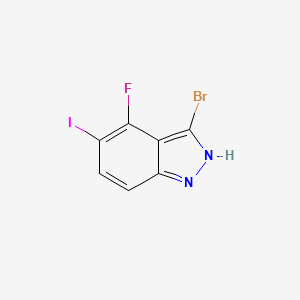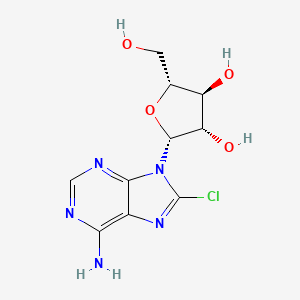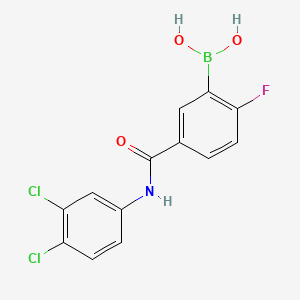![molecular formula C7H12N2 B12841882 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine CAS No. 1184916-86-6](/img/structure/B12841882.png)
3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C7H12N2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diketones with ammonia or primary amines, followed by cyclization under acidic or basic conditions . The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced saturated compounds, and substituted pyrrolopyridines .
Aplicaciones Científicas De Investigación
3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways in the nervous system .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine: Another heterocyclic compound with similar structural features but different biological activities.
Hexahydroindene: Shares the hexahydro structure but differs in its chemical properties and applications.
Uniqueness
3a,4,5,6,7,7a-Hexahydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring structure and nitrogen atoms, which confer distinct reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
1184916-86-6 |
|---|---|
Fórmula molecular |
C7H12N2 |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H12N2/c1-2-6-3-5-9-7(6)8-4-1/h3,5-9H,1-2,4H2 |
Clave InChI |
UKHAGRJCECAOMK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C=CNC2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12841804.png)




![N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
![2-(Chloromethyl)-5,6-difluorobenzo[D]oxazole](/img/structure/B12841839.png)




![{3-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl}methanamine hydrochloride](/img/structure/B12841869.png)

![4,4'-Dibromo-2'-nitro-[1,1'-biphenyl]-2-amine](/img/structure/B12841886.png)
